molecular formula C10H20ClNO3 B13249965 Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B13249965
M. Wt: 237.72 g/mol
InChI Key: SXPTZWQZLUDMTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring a tert-butyl ester group, an amino substituent at position 3, and a hydroxyl group at position 4, with a carboxylate moiety at position 1. The hydrochloride salt enhances its stability and solubility in aqueous media. This compound is primarily utilized in pharmaceutical research as a chiral intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors or neuromodulators due to its stereochemical complexity and functional group diversity .

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H

InChI Key

SXPTZWQZLUDMTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • The cyclopentane ring is often constructed from bicyclic precursors such as 6-oxa-3-aza-bicyclo[3.1.0]hexane derivatives, which upon ring opening yield hydroxy- and amino-substituted cyclopentane intermediates.
  • For example, 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester can be treated with aqueous ammonia under reflux to open the ring and introduce the amino and hydroxy groups at the 3 and 4 positions, respectively.

Amination and Hydroxylation

  • Amination is typically achieved by reaction with ammonia or ammonium salts, sometimes involving azide intermediates followed by catalytic hydrogenation.
  • Hydroxylation can be introduced through ring-opening reactions or by selective oxidation/hydroxylation of precursor molecules.

Protection of Carboxylic Acid

  • The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, often performed in dichloromethane.
  • This step stabilizes the molecule and facilitates purification.

Formation of Hydrochloride Salt

  • The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for storage and further use.

Representative Experimental Procedures and Yields

Step Reaction Conditions Reagents Yield Notes
Ring opening and amination Aqueous ammonia, reflux, 15 hours, 60–90 °C 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester 62–96% Reaction mixture stirred and concentrated under reduced pressure; product isolated as oil or solid
Protection of amine/carboxylate Di-tert-butyl dicarbonate, dichloromethane, room temp, 4 hours Ammoniated intermediate ~62% (two-step combined) Purification by column chromatography using dichloromethane/methanol mixtures
Catalytic hydrogenation 10% Pd/C, methanol, hydrogen atmosphere, ambient temp Azide intermediates High yield (not always quantified) Converts azide to amine
Salt formation Treatment with HCl in appropriate solvent Free amine Quantitative Forms hydrochloride salt for stability

Example Synthesis from Literature

One documented synthesis involves the following:

  • Dissolving 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester in an 8:1 methanol/water mixture.
  • Adding ammonium chloride and sodium azide, heating at 60 °C overnight to generate azide intermediate.
  • Extracting and drying the product, followed by catalytic hydrogenation with 10% palladium on activated carbon under hydrogen to reduce azide to amine.
  • Protecting the amine with di-tert-butyl dicarbonate in dichloromethane.
  • Purifying the final tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate by silica gel chromatography.

This route yields a yellowish solid product with typical yields around 60–96% depending on step optimization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 6-oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylate tert-butyl ester
Amination reagent Ammonia, ammonium chloride, sodium azide (for azide intermediate)
Hydroxylation Via ring opening or precursor functionalization
Protection agent Di-tert-butyl dicarbonate (Boc2O)
Solvents Methanol, water, dichloromethane
Temperature 60–90 °C for amination, room temperature for protection
Reaction time 4–15 hours
Purification Column chromatography on silica gel
Product form Hydrochloride salt, yellowish solid or oil
Typical yield 62–96% overall

Research Insights and Optimization Notes

  • Use of bicyclic precursors enables regioselective introduction of amino and hydroxy groups on the cyclopentane ring.
  • The azide intermediate route followed by catalytic hydrogenation is a common and efficient method to install the amino group.
  • Protection with tert-butyl ester is critical for stability and downstream synthetic utility.
  • Reaction conditions such as temperature, solvent ratio, and time significantly affect yield and purity.
  • Formation of the hydrochloride salt improves compound handling and characterization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride is a chemical compound with applications in scientific research, especially in chemistry, biology, and industry.

Chemical Properties and Reactions

  • IUPAC Name tert-butyl (1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride
  • InChI InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H/t6-,7+,8+;/m1./s1
  • Can undergo oxidation, reduction, and substitution reactions.
  • Oxidation May use potassium permanganate and chromium trioxide. The hydroxy group can be oxidized to form a carbonyl group. Oxidation of the hydroxy group may yield a ketone or aldehyde.
  • Reduction May use reducing agents such as lithium aluminum hydride and sodium borohydride. The amino group can be reduced to form an amine, possibly primary or secondary.
  • Substitution May involve reagents like alkyl halides and nucleophiles. The tert-butyl ester group can be substituted with other functional groups.

Preparation Methods

  • Cyclopentane Ring Formation Can be synthesized through cyclization reactions.
  • Introduction of Functional Groups Amino and hydroxy groups are introduced through specific reactions such as amination and hydroxylation.
  • Esterification The tert-butyl ester group is introduced using tert-butyl alcohol and an appropriate esterification reagent.
  • Industrial production may use flow microreactor systems for efficiency and sustainability.

Scientific Research Applications

  • Chemistry It is used as an intermediate in the synthesis of more complex molecules.
  • Biology The compound can be used in studies involving enzyme interactions and metabolic pathways.
  • Industry The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s structural analogs and their comparative properties are summarized below, with key findings from diverse studies:

Table 1: Comparative Analysis of Tert-butyl Derivatives and Related Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Key Biological Activity/Application Toxicity/Safety Profile Source/Reference
Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride ~265.8 (free base) Amino, hydroxyl, carboxylate, tert-butyl Chiral intermediate for drug synthesis Limited data; likely low acute toxicity (analogous to tert-butyl derivatives) Synthetic studies
2(3)-tert-Butyl-4-hydroxyanisole (BHA) 180.24 Phenolic hydroxyl, tert-butyl, methoxy Antioxidant; induces glutathione S-transferase Low toxicity in rodents; potential carcinogen at high doses Dietary studies
1,2-Dihydro-6-ethoxy-2,2,4-trimethylquinoline (Ethoxyquin) 217.31 Quinoline, ethoxy, methyl Antioxidant; enhances glutathione conjugation Moderate toxicity; linked to hepatic effects Dietary studies
Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 307.4 Hydroxymethyl, methoxyphenyl, tert-butyl Research chemical (structural analog) No known hazards; stable under recommended conditions Safety Data Sheet

Key Findings from Comparative Studies

Enzyme Induction Potential: BHA and ethoxyquin are potent inducers of hepatic glutathione S-transferase (GST) and epoxide hydratase, which detoxify electrophilic carcinogens like benzo(a)pyrene metabolites. BHA elevates GST activity by 5- to 10-fold in mice, whereas ethoxyquin shows similar but less pronounced effects . phenolic/methoxy groups in BHA) .

Structural Influence on Solubility and Stability: The tert-butyl group in all compounds enhances lipophilicity, but the hydrochloride salt in the target compound improves aqueous solubility compared to neutral tert-butyl esters (e.g., BHA) . BHA’s methoxy and phenolic groups confer radical-scavenging activity, absent in the amino-hydroxyl cyclopentane structure of the target compound .

Toxicity Profiles: BHA and ethoxyquin exhibit dose-dependent toxicity, with BHA causing hepatic enzyme induction at 0.5–1% dietary levels in rodents .

Applications in Drug Development: The target compound’s stereochemical complexity (amino and hydroxyl groups on a cyclopentane ring) makes it valuable for asymmetric synthesis, unlike BHA or ethoxyquin, which are primarily antioxidants .

Biological Activity

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride is a synthetic organic compound that has garnered interest in pharmaceutical research due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring with amino and hydroxy functional groups, which are critical for its interaction with biological targets. The following sections provide an in-depth overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H20ClNO3
  • Molecular Weight : 237.72 g/mol
  • Appearance : White to off-white solid
  • Solubility : Soluble in various organic solvents, slightly soluble in water

Synthesis

The synthesis of this compound typically involves several key reactions:

  • Formation of the Cyclopentane Ring : Cyclization reactions are employed to form the cyclopentane structure.
  • Introduction of Functional Groups : Amino and hydroxy groups are introduced through amination and hydroxylation.
  • Esterification : The tert-butyl ester group is synthesized using tert-butyl alcohol and appropriate reagents.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. It may function as an inhibitor or activator of certain enzymes, influencing various biochemical processes within cells. For instance, studies indicate that similar compounds can inhibit β-secretase and acetylcholinesterase, which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease (AD) .

Biological Activity

Research has highlighted several areas where this compound exhibits biological activity:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, a hallmark of AD pathology. In vitro studies have shown that this compound can enhance cell viability in astrocytes exposed to Aβ .
  • Enzyme Interaction Studies : The compound has been used in studies investigating enzyme interactions, particularly focusing on its role in modulating metabolic pathways .

Case Studies

  • In Vitro Neuroprotection :
    • In a study examining the protective effects against Aβ-induced cytotoxicity, this compound was found to improve astrocyte viability significantly when co-administered with Aβ peptides . This suggests potential applications in neurodegenerative disease therapies.
  • Enzyme Inhibition :
    • Similar compounds have demonstrated inhibition of β-secretase activity (IC50 values around 15.4 nM) and acetylcholinesterase (Ki values near 0.17 μM), indicating that this compound could share similar inhibitory properties .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylateC11H22ClNO3251.75 g/molContains aminomethyl group
Tert-butyl (3S,4R)-3-amino-4-hydroxy-piperidine-1-carboxylateC10H20N2O3216.28 g/molPiperidine ring structure
Rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylateC11H22ClNO3251.75 g/molDifferent stereochemistry

The unique functional groups and stereochemistry of this compound contribute to its distinct biological properties compared to structurally related compounds.

Q & A

Q. What are the key considerations for synthesizing Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride in a laboratory setting?

Methodological Answer:

  • Step 1: Protection of functional groups
    Use tert-butoxycarbonyl (Boc) to protect the amine group during synthesis, as Boc is stable under basic conditions and can be removed with acids like HCl .
  • Step 2: Cyclopentane ring formation
    Employ cyclization reactions (e.g., intramolecular nucleophilic substitution) to construct the cyclopentane backbone. Steric hindrance from the tert-butyl group may require elevated temperatures (80–100°C) and catalysts like DMAP .
  • Step 3: Hydroxyl group introduction
    Use epoxidation followed by acid-catalyzed ring-opening to install the 4-hydroxy group. Monitor reaction progress via TLC with UV visualization .
  • Step 4: Final purification
    Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water. Confirm purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Challenges:

  • Boc deprotection may lead to side reactions if HCl concentration or temperature is not optimized.
  • Steric hindrance from the tert-butyl group can reduce cyclization efficiency.

Q. How can researchers optimize the purification of this compound using chromatographic techniques?

Methodological Answer:

  • Step 1: Solvent system selection
    Use reverse-phase HPLC with a C18 column and mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient: 5% to 95% acetonitrile over 20 min) to separate polar impurities .
  • Step 2: Adjust pH for ionizable groups
    The hydrochloride salt’s solubility is pH-dependent. At pH < 3, the compound is fully protonated, enhancing aqueous solubility. Use pH 2.5 buffers during purification .
  • Step 3: Monitor purity
    Validate purity via LC-MS (ESI+ mode) to detect residual solvents or Boc-protected intermediates. Target molecular ion [M+H]+ at calculated m/z .

Q. What methodologies are recommended for resolving contradictions between NMR and X-ray crystallography data in the structural elucidation of this compound?

Methodological Answer:

  • Step 1: Verify sample homogeneity
    Ensure the compound is >95% pure via HPLC and LC-MS to exclude impurities affecting NMR signals .
  • Step 2: Advanced NMR techniques
    Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC can confirm spatial proximity between the tert-butyl group and cyclopentane protons .
  • Step 3: X-ray crystallography refinement
    Employ SHELXL for structure refinement. If crystallographic data suggests a different conformation (e.g., chair vs. boat), compare with DFT-optimized molecular geometries .
  • Step 4: Dynamic NMR studies
    Perform variable-temperature NMR to detect conformational flexibility. For instance, coalescence of signals at elevated temperatures may indicate rapid interconversion .

Case Study:
A discrepancy in hydroxyl group orientation was resolved by combining NOESY (showing intramolecular H-bonding) with crystallographic data (showing intermolecular H-bonding in the lattice) .

Q. How can the stability of this compound under varying pH conditions be systematically evaluated?

Methodological Answer:

  • Step 1: Accelerated degradation studies
    Prepare solutions in buffers (pH 1–12) and incubate at 40°C for 14 days. Sample aliquots at intervals (0, 7, 14 days) .
  • Step 2: Analytical monitoring
    Use LC-MS to quantify degradation products. Major degradation pathways include:
    • Acidic conditions (pH < 3): Boc deprotection and cyclopentane ring hydrolysis.
    • Basic conditions (pH > 10): Ester hydrolysis and tert-butyl group elimination .
  • Step 3: Kinetic modeling
    Apply the Arrhenius equation to predict shelf-life at 25°C. For example, if degradation at pH 7 follows first-order kinetics with k = 0.0015 day⁻¹, t90 ≈ 70 days .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure this compound?

Methodological Answer:

  • Step 1: Chiral auxiliaries
    Use (S)- or (R)-proline derivatives to induce asymmetry during cyclopentane formation. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Step 2: Low-temperature reactions
    Perform critical steps (e.g., amine coupling) at –20°C to minimize thermal racemization .
  • Step 3: Crystallization-induced dynamic resolution
    Recrystallize from a chiral solvent (e.g., (R)-2-octanol) to enhance ee >99% .

Validation:
Compare circular dichroism (CD) spectra with authentic enantiomers. Racemization >2% requires re-optimization of reaction conditions .

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